molecular formula C18H17NO4 B1416020 Fmoc-Ala-OH (2-13C) CAS No. 788145-61-9

Fmoc-Ala-OH (2-13C)

Cat. No. B1416020
CAS RN: 788145-61-9
M. Wt: 312.32 g/mol
InChI Key: QWXZOFZKSQXPDC-KHWBWMQUSA-N
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Description

Fmoc-Ala-OH (2-13C) is a derivative of the amino acid alanine, which is protected by the fluorenylmethoxycarbonyl (Fmoc) group . It is used in peptide synthesis and proteomics studies . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions .


Molecular Structure Analysis

The molecular formula of Fmoc-Ala-OH (2-13C) is CH313CH(NH-Fmoc)CO2H . This indicates that the compound contains a 13C-labeled carbon atom .


Chemical Reactions Analysis

The Fmoc group in Fmoc-Ala-OH (2-13C) can be removed under basic conditions, such as with piperidine . This property is crucial in solid-phase peptide synthesis, where the Fmoc group is used to protect the amino group during the assembly of the peptide chain .


Physical And Chemical Properties Analysis

Fmoc-Ala-OH (2-13C) is a solid substance . Its melting point is reported to be between 147-153 °C . The compound has an optical activity of [α]20/D -18°, c = 1 in DMF .

Scientific Research Applications

Fmoc-Ala-OH (2-13C) Scientific Research Applications

Peptide Synthesis: Fmoc-Ala-OH (2-13C) is commonly used as a building block in peptide synthesis. Its application includes the preparation of triazolopeptides and azapeptides, as well as the synthesis of bis-cationic porphyrin peptides using standard Fmoc solid-phase synthesis. This compound allows for the transformation of Mannich-adducts into α-halogenated amides without undergoing aziridination .

Isotopic Labeling for Structural Studies: The isotopic labeling with carbon-13 (^13C) makes Fmoc-Ala-OH (2-13C) valuable for molecular interaction and structural studies. It provides insights into the dynamics and conformational changes of peptides and proteins when observed under spectroscopic methods.

Drug Discovery: In drug discovery, Fmoc-Ala-OH (2-13C) can be utilized to synthesize peptides that mimic natural bioactive compounds or to create novel peptide-based drugs with enhanced stability and efficacy.

Chromatography and Mass Spectrometry: This compound is also used in chromatography or mass spectrometry applications to fulfill sample manipulation requirements, aiding in the separation and identification of complex mixtures .

Proteomics Research: Fmoc-Ala-OH (2-13C) plays a role in proteomics research where it is used to label peptides, thereby facilitating the study of protein expression, modification, and interaction.

Metabolic Studies: The ^13C label allows for tracing in metabolic studies, helping researchers understand metabolic pathways and fluxes by tracking the incorporation of ^13C into metabolites.

Safety and Hazards

Fmoc-Ala-OH (2-13C) may cause skin and eye irritation, and may be harmful if swallowed or absorbed through the skin . It may also cause respiratory tract irritation . Proper protective measures should be taken while handling this compound .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/i11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-KHWBWMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218719
Record name Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(9H-Fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid

CAS RN

142948-11-6
Record name Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142948-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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